Cas no 2140327-02-0 (Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate)

Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate
- EN300-1856196
- 2140327-02-0
- 3-(3-ethoxy-phenyl)-3-oxo-propionic acid methyl ester
- AKOS030260877
- Benzenepropanoic acid, 3-ethoxy-β-oxo-, methyl ester
- Methyl 3-ethoxy-β-oxobenzenepropanoate
-
- Inchi: 1S/C12H14O4/c1-3-16-10-6-4-5-9(7-10)11(13)8-12(14)15-2/h4-7H,3,8H2,1-2H3
- InChI Key: YDQBLDKCSVOYAJ-UHFFFAOYSA-N
- SMILES: O(CC)C1=CC=CC(C(CC(=O)OC)=O)=C1
Computed Properties
- Exact Mass: 222.08920892g/mol
- Monoisotopic Mass: 222.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.6Ų
- XLogP3: 2
Experimental Properties
- Density: 1.122±0.06 g/cm3(Predicted)
- Boiling Point: 306.1±17.0 °C(Predicted)
- pka: 10.26±0.46(Predicted)
Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1856196-0.05g |
methyl 3-(3-ethoxyphenyl)-3-oxopropanoate |
2140327-02-0 | 0.05g |
$348.0 | 2023-09-18 | ||
Enamine | EN300-1856196-0.25g |
methyl 3-(3-ethoxyphenyl)-3-oxopropanoate |
2140327-02-0 | 0.25g |
$381.0 | 2023-09-18 | ||
Enamine | EN300-1856196-5g |
methyl 3-(3-ethoxyphenyl)-3-oxopropanoate |
2140327-02-0 | 5g |
$1199.0 | 2023-09-18 | ||
Enamine | EN300-1856196-5.0g |
methyl 3-(3-ethoxyphenyl)-3-oxopropanoate |
2140327-02-0 | 5g |
$2525.0 | 2023-06-03 | ||
Enamine | EN300-1856196-10.0g |
methyl 3-(3-ethoxyphenyl)-3-oxopropanoate |
2140327-02-0 | 10g |
$3746.0 | 2023-06-03 | ||
Enamine | EN300-1856196-0.5g |
methyl 3-(3-ethoxyphenyl)-3-oxopropanoate |
2140327-02-0 | 0.5g |
$397.0 | 2023-09-18 | ||
Enamine | EN300-1856196-1g |
methyl 3-(3-ethoxyphenyl)-3-oxopropanoate |
2140327-02-0 | 1g |
$414.0 | 2023-09-18 | ||
Enamine | EN300-1856196-10g |
methyl 3-(3-ethoxyphenyl)-3-oxopropanoate |
2140327-02-0 | 10g |
$1778.0 | 2023-09-18 | ||
Enamine | EN300-1856196-2.5g |
methyl 3-(3-ethoxyphenyl)-3-oxopropanoate |
2140327-02-0 | 2.5g |
$810.0 | 2023-09-18 | ||
Enamine | EN300-1856196-0.1g |
methyl 3-(3-ethoxyphenyl)-3-oxopropanoate |
2140327-02-0 | 0.1g |
$364.0 | 2023-09-18 |
Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate Related Literature
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Additional information on Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate
Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate (CAS No. 2140327-02-0): A Comprehensive Overview in Modern Chemical Biology
Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate, a compound with the chemical identifier CAS No. 2140327-02-0, represents a significant area of interest in the realm of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered attention for its potential applications in drug discovery and synthetic chemistry. The detailed exploration of this molecule not only highlights its chemical properties but also delves into the latest research findings that underscore its relevance in contemporary scientific endeavors.
The molecular structure of Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate is composed of a propenoate ester moiety linked to a phenyl ring substituted with an ethoxy group. This configuration imparts distinct reactivity and interaction capabilities, making it a valuable scaffold for developing novel bioactive molecules. The presence of the ester group, in particular, facilitates various chemical transformations that are pivotal in medicinal chemistry, enabling the synthesis of derivatives with tailored pharmacological properties.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their diverse biological activities. Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate fits well within this trend, as its structural framework allows for easy modifications that can enhance binding affinity to biological targets. Studies have demonstrated that derivatives of this compound exhibit promising effects in modulating enzyme activity and receptor interactions, which are critical for therapeutic interventions.
One of the most compelling aspects of Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel intermediates that serve as building blocks for drug candidates targeting various diseases. For instance, modifications to the ethoxyphenyl moiety have been explored to improve solubility and metabolic stability, key factors in drug development. These efforts align with the broader goal of creating more effective and less toxic therapeutic agents.
The intersection of computational chemistry and experimental pharmacology has further illuminated the potential of Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate. Advanced computational methods have been employed to predict the binding modes of this compound with biological targets, providing insights that guide synthetic modifications. Such integrative approaches are becoming increasingly indispensable in modern drug discovery, as they streamline the process from hypothesis generation to lead optimization.
Moreover, the environmental impact of chemical synthesis has prompted researchers to investigate greener methodologies for producing Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate and its derivatives. Catalytic processes and solvent-free reactions have been explored to minimize waste and energy consumption without compromising yield or purity. These sustainable practices are essential for ensuring that pharmaceutical development remains viable in an era where environmental responsibility is paramount.
The future prospects for Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate are promising, with ongoing studies focusing on expanding its therapeutic applications. Investigational drugs based on similar molecular scaffolds have shown efficacy in preclinical models, suggesting that this compound may soon contribute to clinical treatments. As research continues to uncover new biological functions and synthetic possibilities, Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate is poised to remain at the forefront of chemical biology innovation.
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